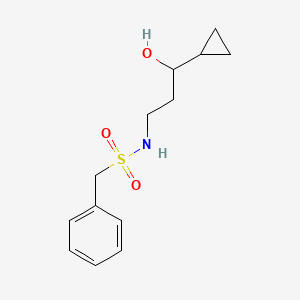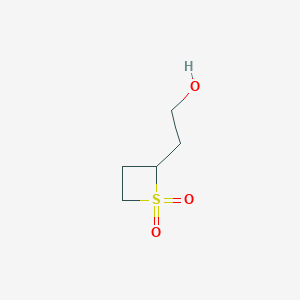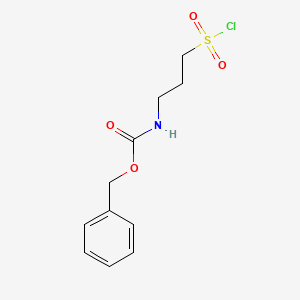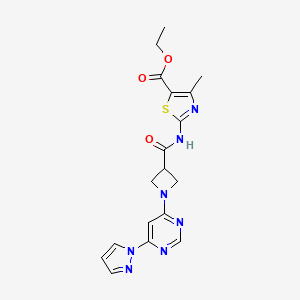
1-(4-fluorophenyl)-1H-pyrazole-4-sulphonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Ring Cleavage and Chemical Synthesis
1-(4-fluorophenyl)-1H-pyrazole-4-sulphonyl chloride has been studied for its potential in ring cleavage reactions and chemical synthesis. For instance, certain pyrazole-4-sulphonyl chlorides, similar in structure, have been found to undergo ring cleavage when treated with chlorine, leading to derivatives such as polychlorophenylazobutanone (Alabaster & Barry, 1976). Additionally, the synthesis of pyrazolinyl sulfones, involving reactions with different substituents, demonstrates the versatility of similar compounds in creating various antimicrobial agents (Bonacorso et al., 2006).
Catalyst in Chemical Reactions
Compounds like 1-(4-fluorophenyl)-1H-pyrazole-4-sulphonyl chloride have been used as catalysts in chemical reactions. For instance, an ionic liquid derived from a similar compound showed efficiency as a catalyst in the Knoevenagel–Michael reaction, underlining its potential in organic synthesis (Moosavi‐Zare et al., 2013).
Structural Characterization
Structural characterization of compounds containing 1-(4-fluorophenyl)-1H-pyrazole-4-sulphonyl chloride or its derivatives has been a significant area of research. For example, the synthesis of isostructural thiazoles with 4-fluorophenyl substituents offers insights into molecular conformations and intermolecular interactions (Kariuki et al., 2021).
Pharmaceutical Research
In pharmaceutical research, pyrazole-sulfonamide derivatives, which may include structures related to 1-(4-fluorophenyl)-1H-pyrazole-4-sulphonyl chloride, have been synthesized and tested for antiproliferative activities against various cell lines, indicating potential in cancer research (Mert et al., 2014).
Crystallography and Molecular Interactions
Studies in crystallography have explored compounds with similar structures, focusing on their molecular conformation and intermolecular interactions. These studies provide valuable insights into the molecular behavior of such compounds (Shahani et al., 2010).
Antimicrobial Activity
There's ongoing research into the antimicrobial activity of Schiff bases derived from pyrazole compounds. These studies aim to understand the effectiveness of these compounds against various microorganisms, indicating their potential in developing new antimicrobial agents (Puthran et al., 2019).
特性
IUPAC Name |
1-(4-fluorophenyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O2S/c10-16(14,15)9-5-12-13(6-9)8-3-1-7(11)2-4-8/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXUFMHCHGUINZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)S(=O)(=O)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-1H-pyrazole-4-sulphonyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(1,6,7-trimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2375586.png)

![7-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2375588.png)
![4-Chloro-N-[2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2375590.png)

![1,4-dimethyl (2E)-2-[(4-fluorophenyl)methylidene]butanedioate](/img/structure/B2375594.png)

![1-[3-(4-Methoxyphenyl)-3a,4,5,6,7,7a-hexahydro-4,7-methano-1,2-benzoxazol-6-yl]ethanone](/img/structure/B2375597.png)
![2-[2-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B2375598.png)


![3-[(2-chlorophenyl)methyl]-9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2375605.png)